REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:3]=[C:4]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:6][CH:7]=1.[N:12]([O-])=O.[Na+]>O.Cl>[F:11][C:8]([F:9])([F:10])[C:4]1[CH:3]=[C:2]([NH:1][NH2:12])[CH:7]=[CH:6][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
48.34 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=CC1)C(F)(F)F
|
Name
|
|
Quantity
|
19.1 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
137 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
stannous chloride dihydrate
|
Quantity
|
191.3 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
137 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
137 mL
|
Type
|
solvent
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
The paste was stirred at 0°
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
An almost clear solution was obtained
|
Type
|
STIRRING
|
Details
|
with stirring at 0°-10°
|
Name
|
|
Type
|
|
Smiles
|
FC(C=1C=C(C=CC1)NN)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |